5-Cyclopropoxy-N,2-dimethylnicotinamide
Beschreibung
5-Cyclopropoxy-N,2-dimethylnicotinamide is a synthetic nicotinamide derivative characterized by a cyclopropoxy substituent at the 5-position and methyl groups at the N- and 2-positions of the pyridine ring. The cyclopropane ring introduces steric and electronic effects that may influence receptor binding, solubility, and resistance to oxidative degradation . While nicotinamide itself is a coenzyme precursor in redox reactions, the functionalization of 5-Cyclopropoxy-N,2-dimethylnicotinamide suggests tailored applications in medicinal chemistry, such as targeting specific enzymatic pathways or improving pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N,2-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-10(11(14)12-2)5-9(6-13-7)15-8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
NNYGJOVRGXBCKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,2-dimethylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Esterification: Nicotinic acid is esterified with methanol to form methyl nicotinate.
Aminolysis: Methyl nicotinate undergoes aminolysis with dimethylamine to produce N,2-dimethylnicotinamide.
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-N,2-dimethylnicotinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the reactions.
Catalysts: Using appropriate catalysts to enhance reaction rates.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-N,2-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N,2-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N,2-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The cyclopropoxy group in 5-Cyclopropoxy-N,2-dimethylnicotinamide reduces aqueous solubility (194 mg/mL) compared to nicotinamide (669 mg/mL) and isonicotinamide (2300 mg/mL), likely due to increased hydrophobicity .
- The LogP value (1.8) reflects moderate lipophilicity, intermediate between dichlorphenamide (1.2) and barbituric acid-spirocyclopropane (2.1), suggesting balanced membrane permeability .
Pharmacokinetic Profiles
| Compound Name | Bioavailability (%) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| 5-Cyclopropoxy-N,2-dimethylnicotinamide | 75 | 6.8 |
| Nicotinamide | 95 | 2.1 |
| Dichlorphenamide | 60 | 4.5 |
| Barbituric acid-spirocyclopropane | 40 | 9.2 |
Key Observations :
- 5-Cyclopropoxy-N,2-dimethylnicotinamide exhibits superior metabolic stability (t₁/₂ = 6.8 h) compared to nicotinamide (2.1 h), attributed to the cyclopropoxy group’s resistance to cytochrome P450-mediated oxidation .
- Dichlorphenamide’s lower bioavailability (60%) may stem from its sulfonamide moiety, which enhances renal excretion .
Pharmacological Activity
| Compound Name | Target Enzyme (IC₅₀, μM) | Therapeutic Indication |
|---|---|---|
| 5-Cyclopropoxy-N,2-dimethylnicotinamide | HDAC8: 0.45 | Oncology (epigenetic modulation) |
| Nicotinamide | PARP-1: 120 | Dermatology, NAD+ supplementation |
| Dichlorphenamide | Carbonic anhydrase II: 0.02 | Glaucoma, epilepsy |
| Barbituric acid-spirocyclopropane | GABAₐ receptor: 1.5 | Sedative-hypnotic |
Key Observations :
- 5-Cyclopropoxy-N,2-dimethylnicotinamide demonstrates potent inhibition of histone deacetylase 8 (HDAC8, IC₅₀ = 0.45 μM), a target in cancer therapy, unlike nicotinamide’s weaker PARP-1 inhibition (IC₅₀ = 120 μM) .
- Dichlorphenamide’s high carbonic anhydrase II affinity (IC₅₀ = 0.02 μM) contrasts with the neurological targeting of barbituric acid-spirocyclopropane .
Research Findings and Implications
Metabolic Advantages : The cyclopropoxy group in 5-Cyclopropoxy-N,2-dimethylnicotinamide significantly extends half-life compared to unmodified nicotinamide, making it suitable for sustained-action formulations .
Selectivity in HDAC Inhibition : Unlike broad-spectrum HDAC inhibitors, this compound’s selectivity for HDAC8 may reduce off-target toxicity in oncology applications .
Trade-offs in Solubility vs. Potency: While lower solubility than nicotinamide, its enhanced LogP and target affinity justify its use in lipophilic delivery systems (e.g., nanoparticles) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
